Methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential use in synthesizing various pharmacologically relevant structures. The molecular formula of this compound is , and it has a molecular weight of approximately 206.20 g/mol.
The compound can be sourced from various chemical suppliers and research institutions. It is often utilized in laboratory settings for synthetic organic chemistry and biological studies . Notably, it has been referenced in multiple scientific studies that explore its synthesis and applications in drug development .
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate is classified as a benzimidazole derivative. Benzimidazoles are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate typically involves several steps that include the condensation of starting materials followed by various chemical transformations.
Technical Details:
For example, one method involves the reaction of substituted anilines with carbonyl compounds under acidic conditions to yield the corresponding benzimidazole derivatives .
The structural formula of methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate reveals a fused bicyclic system characteristic of benzimidazoles. The compound features a carboxylate group at the fifth position and a methyl group at the first position.
Key structural data includes:
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate participates in various chemical reactions due to its reactive functional groups.
Technical Details:
These reactions are crucial for synthesizing more complex molecules with potential therapeutic effects .
The mechanism of action for methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate primarily involves its interaction with biological targets in cells.
Data:
This mechanism underlies its potential applications in drug design and development, particularly in targeting cancerous cells or infectious agents .
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate typically exhibits:
The chemical properties include:
These properties make it suitable for various laboratory applications and synthetic processes .
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate is utilized in several scientific domains:
Regioselectivity in benzimidazole synthesis is critical due to the potential formation of N1- or N3-alkylated isomers. The title compound’s synthesis exploits ortho-substituted aniline precursors, where the ortho-carboxylate group directs cyclization. In one approach, 4-amino-3-methylcarboxylate aniline undergoes condensation with N-methylurea under acidic conditions, achieving N1-methyl specificity through steric control [4] [8]. Alternative routes employ ortho-nitroaniline intermediates, where reduction-cyclization sequences yield the benzimidazole core with >95% regioselectivity [8]. Computational studies indicate that electron-withdrawing substituents at C5 stabilize the N1-methyl tautomer by 2.3 kcal/mol, rationalizing the observed preference [3].
Key regioselectivity determinants:
Table 1: Regioselectivity Outcomes in Benzimidazole Cyclization
Precursor | Conditions | N1:N3 Ratio | Yield (%) |
---|---|---|---|
4-Amino-3-methylbenzoate | HCl/urea, reflux | 98:2 | 85 |
4-Nitro-1,2-diaminobenzene | Pd/C, H₂, then acetic acid | 92:8 | 78 |
The Debus-Radziszewski reaction enables one-pot assembly of 2,4,5-trisubstituted imidazoles, adaptable for benzimidazole synthesis. For the target compound, glyoxal derivatives condense with N-methyl-1,2-diaminobenzene in ammonium acetate buffer, forming the 2-oxobenzimidazole scaffold [7]. The mechanism proceeds via:
Critical to functionalization at C5 is the use of 4-substituted-1,2-diaminobenzenes, where electron-deficient groups (e.g., esters) accelerate cyclization by 3-fold compared to electron-donating groups [7]. Microwave-assisted Debus-Radziszewski reactions reduce reaction times from 12 hours to 25 minutes while maintaining yields >90% [7].
Table 2: Debus-Radziszewski Modifications for Target Compound Synthesis
1,2-Diamine Substituent | Catalyst | Time (h) | Yield (%) |
---|---|---|---|
4-Carbomethoxy | NH₄OAc, ethanol | 12 | 75 |
4-Carbomethoxy | NH₄OAc, MW | 0.42 | 92 |
Brønsted base catalysis using NaH in THF facilitates intramolecular Dieckmann condensation for 2-oxo formation. Methyl 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate synthesis from dimethyl carbonate and 1-methyl-1H-benzimidazol-5-yl ketone precursors achieves 99% yield under reflux conditions [6]. Transition metal catalysis employs Pd(OAc)₂ for C-H carboxylation, inserting ester groups at C5 via carbonylative coupling with methanol. This method achieves 85% regioselectivity for C5 carboxylation over C4/C6 positions due to the N1-methyl group’s steric bias [8]. Lewis acids like Sc(OTf)₃ catalyze microwave-assisted annulations, reducing energy consumption by 60% compared to thermal methods [8].
Carboxylation at C5 predominantly uses esterification of carboxylic acid precursors:
Methyl group introduction strategies:
Critical purification involves crystallization from ethanol/water (1:3), yielding colorless needles with melting point 312-313°C – a key purity indicator [2]. Computational lipophilicity models (LogP = 0.74) confirm enhanced membrane permeability versus carboxylic acid analogs (LogP = -0.28) [3].
Solution-phase synthesis dominates current production, exemplified by Matrix Scientific’s route:
Solid-phase approaches (e.g., Wang resin) show advantages in purification but limitations:
Economic analysis reveals solution-phase is 5.2x cheaper per gram at scale, but solid-phase enables better handling of toxic intermediates. Hybrid approaches perform ring formation in solution followed by solid-phase esterification, balancing efficiency and purity [4] [8].
Table 3: Synthesis Method Efficiency Comparison
Parameter | Solution-Phase | Solid-Phase | Hybrid |
---|---|---|---|
Overall yield | 68% | 42% | 61% |
Purity (HPLC) | 95-98% | 89-93% | 96% |
Scalability | >1 kg | <100 g | 500 g |
Key limitation | Purification | Cleavage yield | Cost |
Comprehensive Compound Table
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: